molecular formula C16H28O4 B079107 Lauryl fumarate CAS No. 10283-72-4

Lauryl fumarate

Cat. No. B079107
CAS RN: 10283-72-4
M. Wt: 284.39 g/mol
InChI Key: IIPCXIGUIPAGQB-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauryl fumarate is a chemical compound that belongs to the family of fumaric acid esters. It is a white, crystalline powder that is soluble in organic solvents such as ethanol and methanol. Lauryl fumarate has gained a lot of attention in recent years due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries.

Mechanism Of Action

The exact mechanism of action of lauryl fumarate is not fully understood. However, it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification.

Biochemical And Physiological Effects

Lauryl fumarate has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). In addition, lauryl fumarate has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages And Limitations For Lab Experiments

One of the main advantages of lauryl fumarate is its low toxicity. It has been shown to have a high safety profile and is well-tolerated by animals and humans. In addition, lauryl fumarate is stable under a wide range of conditions and can be easily synthesized in large quantities.
One of the limitations of lauryl fumarate is its poor solubility in water. This can make it difficult to administer in certain applications. In addition, lauryl fumarate can be sensitive to light and air, which can affect its stability over time.

Future Directions

There are several future directions for research on lauryl fumarate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of novel formulations of lauryl fumarate that can improve its solubility and bioavailability.
Conclusion
Lauryl fumarate is a promising compound that has potential applications in a variety of fields. Its anti-inflammatory, immunomodulatory, and neuroprotective effects make it an attractive candidate for the treatment of various diseases. While there are some limitations to its use, ongoing research is expected to address these issues and unlock the full potential of lauryl fumarate.

Synthesis Methods

Lauryl fumarate can be synthesized by the esterification of fumaric acid with lauryl alcohol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of lauryl fumarate.

Scientific Research Applications

Lauryl fumarate has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective effects. In addition, lauryl fumarate has been investigated for its potential to treat various diseases such as multiple sclerosis, psoriasis, and cancer.

properties

CAS RN

10283-72-4

Product Name

Lauryl fumarate

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

(E)-4-dodecoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+

InChI Key

IIPCXIGUIPAGQB-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)/C=C/C(=O)O

SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)O

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)O

Other CAS RN

10283-72-4
68584-36-1
2424-61-5

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

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